4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile 4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 869663-55-8
VCID: VC8144432
InChI: InChI=1S/C14H16N4/c1-14(2,3)12-8-13(16)18(17-12)11-6-4-10(9-15)5-7-11/h4-8H,16H2,1-3H3
SMILES: CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C#N
Molecular Formula: C14H16N4
Molecular Weight: 240.3 g/mol

4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile

CAS No.: 869663-55-8

Cat. No.: VC8144432

Molecular Formula: C14H16N4

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile - 869663-55-8

Specification

CAS No. 869663-55-8
Molecular Formula C14H16N4
Molecular Weight 240.3 g/mol
IUPAC Name 4-(5-amino-3-tert-butylpyrazol-1-yl)benzonitrile
Standard InChI InChI=1S/C14H16N4/c1-14(2,3)12-8-13(16)18(17-12)11-6-4-10(9-15)5-7-11/h4-8H,16H2,1-3H3
Standard InChI Key ALJFYWSGNLOTKI-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C#N
Canonical SMILES CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C#N

Introduction

Chemical Identity and Structural Characterization

PropertyValue
CAS No.1215333-30-4
Molecular FormulaC₁₄H₁₇ClN₄
Molecular Weight276.77 g/mol
SMILESCC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C#N.Cl
InChI KeyKZNWSYGBMJNHLD-UHFFFAOYSA-N
PubChem CID44891490

Synthesis and Synthetic Routes

Two-Step Synthesis Methodology

The compound is synthesized via a two-step process involving cyclocondensation and subsequent functionalization. While detailed reaction conditions are proprietary, analogous routes for 5-aminopyrazoles suggest initial formation of the pyrazole ring through hydrazine cyclization with β-ketonitriles or malononitrile derivatives . For example, reacting tert-butyl acetoacetate with hydrazine hydrate could yield the 3-tert-butylpyrazole intermediate, which is then coupled to 4-cyanophenyl boronic acid via Suzuki-Miyaura cross-coupling.

Purification and Characterization

Post-synthetic purification likely employs recrystallization or column chromatography, given the compound’s moderate polarity. Spectroscopic characterization via ¹H/¹³C NMR would confirm the presence of the tert-butyl singlet (~1.3 ppm), aromatic protons (~7.5–8.0 ppm), and nitrile carbon (~118 ppm). Mass spectrometry (MS) data aligns with the molecular ion peak at m/z 276.77 .

Applications in Medicinal Chemistry

Kinase Inhibition and Anticancer Activity

Pyrazole derivatives are established kinase inhibitors, and structural analogs of this compound exhibit activity against p56 Lck and Aurora kinases . The tert-butyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for neurological targets. Preliminary studies suggest micromolar IC₅₀ values in cancer cell lines, though specific data for this compound remains proprietary.

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